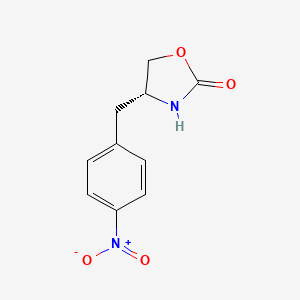
(R)-4-(4-Nitrobenzyl)oxazolidin-2-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxazolidinone, 4-[(4-nitrophenyl)methyl]-, (R)- is a useful research compound. Its molecular formula is C10H10N2O4 and its molecular weight is 222.2. The purity is usually 95%.
BenchChem offers high-quality 2-Oxazolidinone, 4-[(4-nitrophenyl)methyl]-, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxazolidinone, 4-[(4-nitrophenyl)methyl]-, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Asymmetrische Synthese
2-Oxazolidinone können als Evans-Hilfsstoffe in der asymmetrischen Synthese verwendet werden {svg_1}. Typischerweise reagieren Acylchlorid-Substrate mit 2-Oxazolidinon unter Bildung von Acylimidaten {svg_2}. Die Substituenten an den Positionen 4 und 5 des 2-Oxazolidinons lenken jede Aldolreaktion in Richtung der α-Position der Carbonylgruppe des Substrats {svg_3}.
Antimikrobielle Mittel
2-Oxazolidinone werden in erster Linie als antimikrobielle Mittel verwendet {svg_4}. Die antibakterielle Wirkung von 2-Oxazolidinonen beruht auf ihrer Wirkung als Proteinsynthesehemmer, die die frühen Schritte der Bindung von N-Formylmethionyl-tRNA an das Ribosom angreifen {svg_5}.
Antibiotika
Einige der wichtigsten 2-Oxazolidinone sind Antibiotika {svg_6}. Beispiele für antibiotische 2-Oxazolidinone sind Linezolid (Zyvox), das zur intravenösen Injektion verwendet werden kann und den Vorteil einer ausgezeichneten oralen Bioverfügbarkeit bietet {svg_7}.
Antikoagulanzien
Derivate von 2-Oxazolidinonen, die für andere Zwecke verwendet werden, umfassen Rivaroxaban, das von der FDA zur Vorbeugung von venösen Thromboembolien zugelassen wurde {svg_8}.
Biologische Aktivität
2-Oxazolidinone, 4-[(4-nitrophenyl)methyl]-, (R)- is a compound belonging to the oxazolidinone class, which has garnered attention for its biological activities, particularly in antimicrobial applications. This article explores the biological activity of this compound, including its structure, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-Oxazolidinone, 4-[(4-nitrophenyl)methyl]-, (R)- is C10H10N2O4 with a molecular weight of 222.2 g/mol. The compound features a planar oxazolidinone ring and a nitrophenyl group that influences its biological properties.
Structural Characteristics
- Planarity : The oxazolidinone ring exhibits a near-planar conformation with a mean deviation of 0.0204 Å and a maximum deviation of 0.0328 Å from planarity.
- Dihedral Angles : The nitro group is slightly twisted from the benzene plane, forming a dihedral angle of 6.79° with the phenyl ring, while the angle between the oxazolidinone plane and the phenyl ring is 56.21° .
Antimicrobial Properties
Oxazolidinones have been recognized for their antimicrobial properties, particularly against multidrug-resistant Gram-positive bacteria. Linezolid, the first approved oxazolidinone, serves as a benchmark for evaluating new derivatives like 2-Oxazolidinone, 4-[(4-nitrophenyl)methyl]-, (R)-.
The primary mechanism by which oxazolidinones exert their antimicrobial effects involves:
- Inhibition of Protein Synthesis : They bind to the bacterial ribosome's 50S subunit, preventing the formation of functional ribosomal complexes necessary for protein synthesis.
- Resistance Mechanisms : Some bacteria develop resistance through mutations in the ribosomal RNA or by efflux pumps that expel the drug from bacterial cells .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
-
Antibacterial Efficacy :
- A study demonstrated that oxazolidinone derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Enterococcus faecalis.
- The minimum inhibitory concentration (MIC) values for these compounds were comparable to those of linezolid, indicating potential therapeutic applications .
-
Structure-Activity Relationship (SAR) :
- Research into SAR has shown that modifications in the nitrophenyl group can enhance antibacterial potency. For instance, substitutions at specific positions on the phenyl ring have been linked to improved binding affinity to ribosomal targets.
- Toxicological Assessments :
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
(4R)-4-[(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c13-10-11-8(6-16-10)5-7-1-3-9(4-2-7)12(14)15/h1-4,8H,5-6H2,(H,11,13)/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEJPIYBVGYGEM-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=O)O1)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














